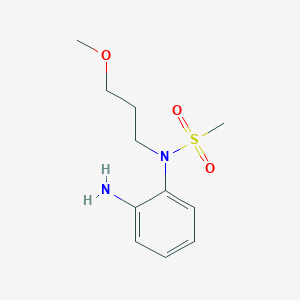

N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide

CAS No.:

Cat. No.: VC13569368

Molecular Formula: C11H18N2O3S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O3S |

|---|---|

| Molecular Weight | 258.34 g/mol |

| IUPAC Name | N-(2-aminophenyl)-N-(3-methoxypropyl)methanesulfonamide |

| Standard InChI | InChI=1S/C11H18N2O3S/c1-16-9-5-8-13(17(2,14)15)11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 |

| Standard InChI Key | SFVXAOMBPQFBNE-UHFFFAOYSA-N |

| SMILES | COCCCN(C1=CC=CC=C1N)S(=O)(=O)C |

| Canonical SMILES | COCCCN(C1=CC=CC=C1N)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide belongs to the sulfonamide family, featuring a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The nitrogen is further substituted with a 2-aminophenyl ring and a 3-methoxypropyl group. Key molecular parameters include:

| Property | Value |

|---|---|

| CAS Number | 1864014-98-1 |

| Molecular Formula | |

| Molecular Weight | 258.34 g/mol |

| Density | Not Available |

| Boiling/Melting Points | Not Available |

These data highlight its moderate molecular weight and polar functional groups, suggesting potential solubility in polar solvents .

Structural Analysis

The compound’s structure combines aromatic and aliphatic moieties:

-

2-Aminophenyl Group: Provides aromaticity and potential hydrogen-bonding sites via the amine (-NH) group.

-

3-Methoxypropyl Chain: Introduces ether and alkyl functionalities, enhancing lipophilicity.

-

Methanesulfonamide Core: Offers hydrogen-bond acceptor capacity through sulfonyl oxygen atoms.

This hybrid structure may facilitate interactions with biological targets, though specific target profiles remain uncharacterized .

Synthesis and Manufacturing Considerations

Hypothetical Synthesis Pathways

While no direct synthesis reports exist for this compound, analogous sulfonamide syntheses involve:

-

Sulfonylation of Amines: Reacting methanesulfonyl chloride with a secondary amine precursor.

-

Stepwise Alkylation: Introducing the 3-methoxypropyl and 2-aminophenyl groups sequentially.

For example, a similar compound, Gabapentin Impurity 3 (CAS 1130-32-1), is synthesized via alkaline hydrolysis followed by acidification . Adapting this method, one might hydrolyze a precursor spirocyclic intermediate under basic conditions, then isolate the target sulfonamide through pH-controlled crystallization .

Purification and Characterization

Potential purification steps include:

-

Recrystallization: Using solvent systems like isopropanol/water mixtures to isolate crystalline product .

-

Chromatography: Normal-phase silica gel chromatography for impurities removal.

Characterization would rely on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s solubility profile is inferred from its functional groups:

-

Polar Groups: Sulfonamide and methoxy moieties enhance water solubility.

-

Aromatic Ring: Contributes to lipophilicity, balancing hydrophilicity.

Predicted log (octanol-water partition coefficient) values for similar sulfonamides range from 1.56 to 2.09, indicating moderate lipid bilayer permeability .

Thermal and Oxidative Stability

Sulfonamides generally exhibit stability under ambient conditions but may degrade under strong acids/bases or prolonged heat. Accelerated stability studies (e.g., 40°C/75% RH) would be necessary to assess decomposition pathways .

Comparative Analysis with Structural Analogs

N-[2-(N-Ethyl-3-methylanilino)ethyl]methanesulfonamide (CAS 37717-68-3)

This analog shares the methanesulfonamide core but substitutes the 2-aminophenyl group with a 3-methylanilinoethyl chain. Key differences include:

-

Molecular Weight: 256.37 g/mol vs. 258.34 g/mol.

-

Log : 1.9 (predicted) vs. 1.56–2.09.

Such variations influence bioavailability and target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume